molecular formula C18H26N2O3S2 B2749850 (E)-4-((4-(styrylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1421586-39-1

(E)-4-((4-(styrylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2749850
CAS No.: 1421586-39-1
M. Wt: 382.54
InChI Key: BGIKRACXWYNYLC-VGOFMYFVSA-N
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Description

The compound “(E)-4-((4-(styrylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a styrylsulfonyl group and a thiazepan ring, which is a seven-membered ring containing five carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and thiazepan rings would give the molecule a certain degree of rigidity, while the styrylsulfonyl group could potentially participate in various chemical reactions .

Scientific Research Applications

  • Antimicrobial Activity :

    • The related compound 4-(Phenylsulfonyl) morpholine, a sulfonamide, has been studied for its antimicrobial properties. It demonstrated modulating activity when combined with antibiotics against multidrug-resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans (Oliveira et al., 2015).
  • Synthesis of Heterocyclic Compounds :

    • Compounds such as morpholines and benzoxazepines have been synthesized using related compounds in reactions that involve the generation of a vinyl sulfonium salt followed by annulation (Yar et al., 2009).
    • The compound (E)-2-(styrylsulfonyl)acetic acid has been used to synthesize esters and their reactions with hydrazine hydrate led to the formation of different thiomorpholines (Nguyen & Peet, 2011).
  • Inhibition of HIV-1 Replication :

    • Derivatives of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole, which include morpholine groups, have been synthesized and identified as inhibitors of HIV-1 replication (Che et al., 2015).
  • Synthesis of Ionic Liquids and Quaternary Salts :

    • N-Alkyl- and N-fluoroalkyl-substituted morpholines have been synthesized and characterized, with applications in the formation of ionic liquids and quaternary salts useful in various industrial applications (Kim et al., 2004).
  • Antibacterial and Antifungal Activities :

    • Various novel heterocyclic compounds incorporating sulfamoyl moieties, which include morpholine derivatives, have been synthesized and shown to have promising antibacterial and antifungal activities (Darwish et al., 2014).
  • Synthesis of Fluorescent Whitening Agents :

    • Compounds like disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate have been studied for their potential as fluorescent whitening agents and evaluated for toxicity (Keplinger et al., 1974).
  • Synthesis of Highly Emissive Fluorophores :

    • Morpholinopyridine compounds have been synthesized and studied for their high fluorescence quantum yields in various solvents and solid states, indicating potential applications in the field of photophysics and material sciences (Hagimori et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. For example, some compounds are hazardous due to their reactivity, toxicity, or potential for causing physical harm . Without specific information on this compound, it’s difficult to provide detailed safety and hazard information.

Properties

IUPAC Name

4-[[4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-25(22,14-7-17-5-2-1-3-6-17)20-8-4-13-24-16-18(20)15-19-9-11-23-12-10-19/h1-3,5-7,14,18H,4,8-13,15-16H2/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIKRACXWYNYLC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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